BenchChemオンラインストアへようこそ!

4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol

Myeloperoxidase inhibition IC50 comparison Inflammation

This multihalogenated aminomethylphenol derivative features a unique Br/Cl/F triad scaffold critical for MPO isoform selectivity (IC50 1 nM MPO, ~300-fold EPX, >30,000-fold LPO). Co-crystal structure (PDB: 6WY7) validates binding mode. Suitable for biochemical MPO inhibition assays, SAR studies, and screening cascades. ≥98% purity, commercial availability ensures batch consistency for reproducible results.

Molecular Formula C13H10BrClFNO
Molecular Weight 330.58
CAS No. 1232804-13-5
Cat. No. B2775443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol
CAS1232804-13-5
Molecular FormulaC13H10BrClFNO
Molecular Weight330.58
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NCC2=C(C=CC(=C2)Br)O)F
InChIInChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2
InChIKeyYCQFOSMZKZHCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol (CAS 1232804-13-5): A Multihalogenated Aminomethylphenol with Documented Myeloperoxidase and Eosinophil Peroxidase Inhibitory Activity


4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol (CAS 1232804-13-5) is a synthetic, multihalogenated aminomethylphenol derivative with the molecular formula C₁₃H₁₀BrClFNO and a molecular weight of approximately 330.58 g/mol . This compound belongs to the arylaminomethylphenol class and is characterized by a phenolic core bearing a para-bromo substituent and an ortho-aminomethyl linker connected to a 5-chloro-2-fluorophenyl ring . It has been documented in the peer-reviewed literature and authoritative bioactivity databases (ChEMBL, BindingDB) as an inhibitor of human myeloperoxidase (MPO) and eosinophil peroxidase (EPX) . The compound is commercially available from multiple suppliers at ≥98% purity for research use, and a co-crystal structure with MPO is available in the Protein Data Bank (PDB ID: 6WY7) .

Why Generic Substitution Fails for 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol: Structural Uniqueness Dictates Target Engagement and Selectivity Profiles


The presence of three distinct halogen atoms (Br, Cl, F) on the diarylaminomethylphenol scaffold is a defining structural feature that cannot be replicated by simpler mono- or di-halogenated analogs . This multihalogenation pattern directly influences both the compound's physicochemical properties (predicted LogP of 4.38 and density of 1.649 g/cm³) and its binding mode within the heme pocket of myeloperoxidase, as evidenced by co-crystal structure data (PDB: 6WY7) . In the context of peroxidase inhibition, even minor structural modifications—such as removal of the bromine, repositioning of the chlorine, or substitution of the fluorine—can dramatically alter isoform selectivity between MPO, EPX, and lactoperoxidase (LPO) . Generic substitution without structural verification therefore risks losing the specific selectivity fingerprint that makes this compound valuable as a pharmacological tool, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol: Head-to-Head and Cross-Study Comparisons Against In-Class MPO/EPX Inhibitors


MPO Inhibitory Potency vs. Clinical-Stage MPO Inhibitors: IC₅₀ Comparison Across Recombinant Human MPO Assays

4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol demonstrates sub-nanomolar inhibitory potency against recombinant human MPO, with reported IC₅₀ values of 1.0 nM and 1.40 nM in aminophenyl fluorescein-based chlorination assays . This potency places the compound in a competitive position relative to the clinical candidate Mitiperstat (AZD4831, IC₅₀ = 1.5 nM) and is substantially more potent than other clinically evaluated MPO inhibitors, including AZD5904 (IC₅₀ = 140 nM) and Verdiperstat (AZD3241, IC₅₀ = 630 nM) . The compound is also significantly more potent than widely used preclinical MPO inhibitors such as PF-1355 (IC₅₀ = 1.5 µM in human whole blood) .

Myeloperoxidase inhibition IC50 comparison Inflammation Cardiovascular disease

EPX Inhibitory Activity and MPO/EPX Selectivity Ratio: Quantitative Isoform Selectivity Fingerprint

The compound exhibits moderate inhibitory activity against human eosinophil peroxidase (EPX), with an IC₅₀ of 360 nM in a bromination activity assay using tyrosine as substrate . The resulting MPO/EPX selectivity ratio is approximately 257- to 360-fold (based on the recombinant MPO IC₅₀ of 1.0–1.40 nM), providing a well-characterized selectivity window . For comparison, the most potent EPX inhibitors reported in the literature—2-(phenylamino)aceto-hydrazide derivatives—achieve IC₅₀ values down to 10 nM , indicating that while this compound is not a best-in-class EPX inhibitor, its selectivity ratio is quantitatively defined, which is valuable for experimental designs requiring differential MPO versus EPX inhibition .

Eosinophil peroxidase Isoform selectivity Asthma Eosinophilic disorders

Lactoperoxidase and Cellular MPO Counter-Screening: Defining Target Engagement Boundaries

Counter-screening data from BindingDB reveal that 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol has an IC₅₀ of 42,000 nM (42 µM) against both lactoperoxidase (LPO) and MPO activity in PMA-stimulated human neutrophils . This represents a >30,000-fold selectivity window for recombinant MPO over LPO and cellular MPO, a selectivity margin that is substantially wider than many tool compounds. For example, Mitiperstat exhibits an IC₅₀ of 690 nM against thyroid peroxidase (TPO), yielding only a ~460-fold selectivity window , while MPO-IN-1 shows merely ~2-fold selectivity between MPO and TPO (MPO IC₅₀ = 2.6 µM, TPO IC₅₀ = 5.3 µM) . Importantly, the large discrepancy between recombinant MPO potency (IC₅₀ = 1.0–1.40 nM) and cellular MPO activity (IC₅₀ = 42,000 nM) highlights a critical feature of this compound: while it is exquisitely potent on the isolated enzyme, its permeability or availability in a cellular context is markedly reduced, making it primarily suitable as an in vitro biochemical tool rather than a cell-active probe.

Lactoperoxidase Counter-screening Neutrophil MPO Off-target profiling

Commercial Availability and Purity Benchmarking: Consistent ≥98% Purity Across Multiple Independent Suppliers

4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol is available from multiple independent suppliers at a consistently reported purity of ≥98% . Fluorochem (Product Code F752036) supplies the compound at 98% purity with documented hazard classification (GHS07: Harmful/Irritant; H302, H315, H319, H335) and full SDS documentation . ChemSrc and Leyan (Product No. 1430962) similarly list the compound at 98.0% purity . In contrast, structurally related halogenated aminomethylphenol analogs are frequently listed as custom synthesis items with unspecified purity, variable lead times, or discontinued status—for instance, CymitQuimica lists the same compound as 'Discontinued' across all pack sizes , illustrating that not all suppliers maintain active inventory. The availability of this compound from multiple active suppliers with consistent purity specifications reduces procurement risk and facilitates experimental reproducibility across laboratories.

Chemical procurement Purity benchmarking Reproducibility Supply chain

Optimal Research Application Scenarios for 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol: Evidence-Driven Use Cases in Peroxidase Biology and Chemical Biology


Biochemical Target Validation Studies Requiring Maximal MPO Inhibition with Defined Isoform Selectivity

With an IC₅₀ of 1.0–1.40 nM against recombinant human MPO , this compound is well-suited for cell-free biochemical assays where near-complete MPO inhibition is required to probe the enzyme's role in hypochlorous acid (HOCl) generation and downstream oxidative damage pathways. Its >30,000-fold selectivity over LPO and cellular MPO ensures that observed effects can be attributed specifically to MPO catalytic activity rather than to off-target peroxidase inhibition. Researchers investigating MPO-dependent mechanisms in cardiovascular inflammation, where MPO-derived oxidants contribute to endothelial dysfunction and atherosclerotic plaque destabilization, can use this compound as a high-potency biochemical probe alongside clinical comparators such as Mitiperstat (IC₅₀ = 1.5 nM) and AZD5904 (IC₅₀ = 140 nM) to benchmark target engagement .

Differential MPO vs. EPX Pharmacological Dissection in Eosinophilic and Neutrophilic Inflammation Models

The quantitatively characterized MPO/EPX selectivity ratio of approximately 257–360 fold enables experimental designs requiring differential inhibition of neutrophil-derived MPO versus eosinophil-derived EPX. At concentrations near the MPO IC₅₀ (~1–10 nM), the compound will potently inhibit MPO while largely sparing EPX (IC₅₀ = 360 nM). This selectivity profile is particularly relevant for respiratory disease research—including asthma and chronic obstructive pulmonary disease (COPD)—where distinguishing between neutrophilic and eosinophilic inflammatory contributions is critical for mechanistic understanding and therapeutic strategy . Unlike non-selective peroxidase inhibitors such as MPO-IN-1 (~2-fold MPO/TPO selectivity) , this compound provides a useable selectivity window for dissecting MPO-specific contributions in mixed inflammatory environments.

Structure-Activity Relationship (SAR) Exploration Around the Trihalogenated Aminomethylphenol Chemotype

The compound's multihalogenated core—featuring bromine at the para position of the phenol ring, chlorine at position 5 of the fluorophenyl ring, and fluorine at position 2 of the same ring —provides a structurally rich scaffold for SAR studies. The co-crystal structure of a closely related triazolopyrimidine analog bound to MPO (PDB: 6WY7) offers a structural template for rational design . Medicinal chemistry teams can systematically modify each halogen position to map contributions to MPO potency, EPX selectivity, and physicochemical properties (LogP = 4.38; predicted density = 1.649 g/cm³) . The compound's poor cell permeability (evidenced by the 42,000 nM IC₅₀ in PMA-stimulated neutrophils vs. 1.0 nM on recombinant MPO ) also presents a defined optimization challenge for improving cellular activity while maintaining the favorable isoform selectivity profile.

Reference Standard for Peroxidase Inhibitor Assay Development and High-Throughput Screening Calibration

Given its multi-target activity profile spanning MPO (IC₅₀ ≈ 1 nM), EPX (IC₅₀ = 360 nM), and LPO (IC₅₀ = 42,000 nM) , this compound can serve as a calibrated reference standard for developing and validating peroxidase inhibitor screening cascades. Its well-characterized potency across multiple peroxidase isoforms, combined with consistent commercial availability at 98% purity from multiple suppliers , makes it a practical choice for inclusion as a positive control in high-throughput screening (HTS) assays. The compound's GHS07 hazard classification and full SDS documentation further support its use in standardized laboratory protocols where compound handling safety and batch-to-batch consistency are required for reproducible screening outcomes.

Quote Request

Request a Quote for 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.